Japonilure
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Overview
Description
Japonilure is a sex pheromone produced by the female Japanese beetle, Popillia japonica. This compound plays a crucial role in the mating behavior of these beetles, attracting males to females. This compound is a lactone, specifically a 5-dec-1-enyloxolan-2-one, and has been extensively studied for its applications in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Japonilure involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: This can be achieved through the cyclization of a hydroxy acid intermediate.
Introduction of the alkenyl side chain: This step involves the addition of a decenyl group to the lactone ring, typically through a Grignard reaction or similar organometallic coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of starting materials are converted into intermediates.
Catalytic reactions: Efficient catalysts are used to facilitate the cyclization and coupling reactions.
Purification and quality control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Japonilure undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its saturated analogs.
Substitution: this compound can undergo substitution reactions where the alkenyl side chain or the lactone ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.
Scientific Research Applications
Japonilure has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lactone chemistry and pheromone synthesis.
Biology: Studied for its role in insect behavior and communication.
Industry: Used in pest control strategies, particularly in traps and monitoring systems for Japanese beetles.
Mechanism of Action
Japonilure exerts its effects by acting as a sex pheromone. It is detected by olfactory receptor neurons in the antennae of male Japanese beetles. These neurons are highly sensitive to this compound, triggering a behavioral response that leads males to the source of the pheromone. The molecular targets include specific olfactory receptors that bind to this compound, initiating a signaling cascade that results in attraction behavior.
Comparison with Similar Compounds
Buibuilactone: Another pheromone produced by chafer beetles.
Muricatacin: A lactone with similar structural features.
Ant pyrazines: Pheromones produced by ants with similar ecological roles.
Uniqueness of Japonilure: this compound is unique due to its specific role in the mating behavior of Japanese beetles. Its structure, a 5-dec-1-enyloxolan-2-one, is distinct from other pheromones, and its high specificity and effectiveness in attracting male beetles make it a valuable tool in pest control.
Properties
CAS No. |
64726-91-6 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-dec-1-enyloxolan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3 |
InChI Key |
QTGIYXFCSKXKMO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\[C@@H]1CCC(=O)O1 |
SMILES |
CCCCCCCCC=CC1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC=CC1CCC(=O)O1 |
Appearance |
Solid powder |
64726-91-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Japonilure; Bag-A-Bug; EINECS 265-035-8; Caswell No. 275AA; EPA Pesticide Chemical Code 116501; Nuranone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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